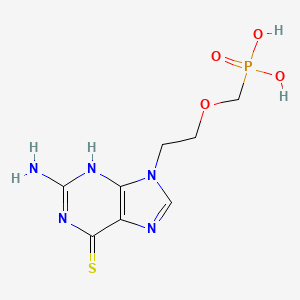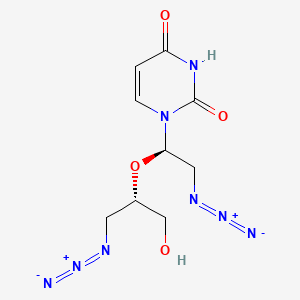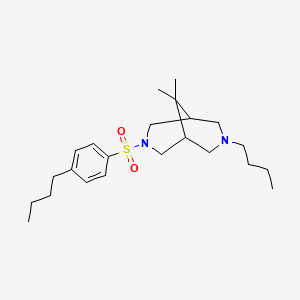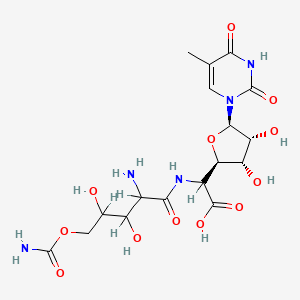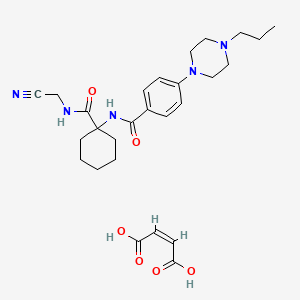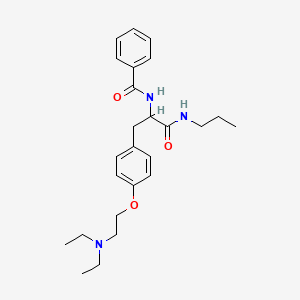
(+-)-alpha-Benzoylamino-4-(2-(diethylamino)ethoxy)-N-propylbenzenepropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-alpha-Benzoylamino-4-(2-(diethylamino)ethoxy)-N-propylbenzenepropanamide is a complex organic compound known for its diverse applications in scientific research. This compound is particularly noted for its role in inhibiting cholesterol synthesis and intracellular trafficking, making it a valuable tool in lipid research and the study of various diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-alpha-Benzoylamino-4-(2-(diethylamino)ethoxy)-N-propylbenzenepropanamide typically involves multiple steps, starting from basic organic compounds. One common method includes the reaction of 4-nitrophthalonitrile with 2-(diethylamino)ethanol, followed by further reactions to introduce the benzoylamino and propylbenzenepropanamide groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
(±)-alpha-Benzoylamino-4-(2-(diethylamino)ethoxy)-N-propylbenzenepropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially involving the diethylamino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
(±)-alpha-Benzoylamino-4-(2-(diethylamino)ethoxy)-N-propylbenzenepropanamide is widely used in scientific research due to its ability to inhibit cholesterol synthesis and intracellular trafficking. Its applications include:
Lipid Research: Used to study cholesterol metabolism and trafficking.
Disease Models: Provides models for diseases such as Niemann-Pick type C, atherosclerosis, and Alzheimer’s disease.
Neurochemical Studies: Investigates the role of cholesterol in neurotransmitter release and neurodegenerative disorders.
Mécanisme D'action
The compound exerts its effects by inhibiting oxidosqualene cyclase, an enzyme crucial for cholesterol synthesis. It also affects intracellular cholesterol trafficking by inhibiting the egress of cholesterol from late endosomes and lysosomes. This inhibition mimics the loss of functional Niemann-Pick type C protein, providing a model for this disorder .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-β-[2-(diethylamino)ethoxy]androst-5-en-17-one:
Tetra-β-(2-(diethylamino)ethoxy) nickel phthalocyanine: Used in catalysis and material science.
Uniqueness
(±)-alpha-Benzoylamino-4-(2-(diethylamino)ethoxy)-N-propylbenzenepropanamide is unique due to its specific structure, which allows it to interact with diverse proteins and inhibit various pathways involved in cholesterol metabolism and trafficking .
Propriétés
Numéro CAS |
102579-43-1 |
|---|---|
Formule moléculaire |
C25H35N3O3 |
Poids moléculaire |
425.6 g/mol |
Nom IUPAC |
N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-oxo-1-(propylamino)propan-2-yl]benzamide |
InChI |
InChI=1S/C25H35N3O3/c1-4-16-26-25(30)23(27-24(29)21-10-8-7-9-11-21)19-20-12-14-22(15-13-20)31-18-17-28(5-2)6-3/h7-15,23H,4-6,16-19H2,1-3H3,(H,26,30)(H,27,29) |
Clé InChI |
MYSYSIHJFCVQGR-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


